Methyl 4-[4-(chloromethyl)benzoyl]benzoate
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Overview
Description
Methyl 4-[4-(chloromethyl)benzoyl]benzoate is an organic compound with the molecular formula C16H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chloromethyl group attached to the benzoyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[4-(chloromethyl)benzoyl]benzoate can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation reaction, where 4-(chloromethyl)benzoyl chloride reacts with methyl benzoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(chloromethyl)benzoyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Methyl 4-[4-(chloromethyl)benzoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[4-(chloromethyl)benzoyl]benzoate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Methyl 4-[4-(chloromethyl)benzoyl]benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group. It is used in similar synthetic applications but may exhibit different reactivity due to the nature of the halogen.
Methyl 4-(methoxymethyl)benzoate: Contains a methoxymethyl group, which makes it less reactive towards nucleophiles compared to the chloromethyl derivative.
Methyl 4-(hydroxymethyl)benzoate: Features a hydroxymethyl group, making it more hydrophilic and reactive towards oxidation
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Properties
CAS No. |
64141-12-4 |
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Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
methyl 4-[4-(chloromethyl)benzoyl]benzoate |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)14-8-6-13(7-9-14)15(18)12-4-2-11(10-17)3-5-12/h2-9H,10H2,1H3 |
InChI Key |
FJHUUUKYUDYMCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
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